
4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide
Overview
Description
4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H10BrNO4S and its molecular weight is 308.15 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H12BrNO4S
- Molecular Weight : 303.17 g/mol
- Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NBr
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in numerous physiological processes.
Target Enzymes
The compound has shown significant inhibitory effects on different isoforms of carbonic anhydrases, particularly hCA II and hCA IX, which are implicated in cancer progression and other diseases. The inhibition constants (KIs) for these interactions are critical for understanding its potency.
Biological Activities
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Antimicrobial Activity :
- The compound exhibits antimicrobial properties against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against E. coli and S. aureus.
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Anti-inflammatory Effects :
- In vivo studies demonstrated that this compound significantly reduces carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent.
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Antiproliferative Activity :
- Research indicates that this compound may possess antiproliferative effects against certain cancer cell lines, suggesting its utility in oncology.
Table 1: Inhibitory Activity Against Carbonic Anhydrases
Compound | Target Isoform | Inhibition Constant (KI) |
---|---|---|
This compound | hCA II | 24.6 nM |
hCA IX | 250 nM | |
hCA I | >1000 nM |
Case Studies
- A study by Dar & Shamsuzzaman (2015) highlighted the compound's effectiveness as a CA inhibitor, demonstrating its potential in managing conditions like glaucoma and certain cancers through selective inhibition of specific CA isoforms.
- Another investigation focused on the synthesis of various benzenesulfonamide derivatives, revealing that modifications to the sulfonamide structure can enhance biological activity, particularly in anti-inflammatory and antimicrobial contexts .
Properties
IUPAC Name |
methyl 2-(5-bromo-2-sulfamoylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAJHOZGIYHENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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